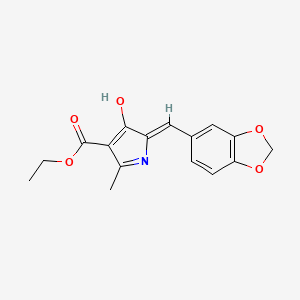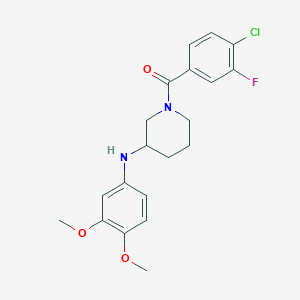![molecular formula C16H24N2O3 B6135936 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide, commonly known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It has been extensively studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
CEP-33779 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. This leads to the accumulation of IκB proteins, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It also has anti-inflammatory effects and can ameliorate the symptoms of inflammatory conditions such as rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CEP-33779 in lab experiments is its specificity and potency in inhibiting the NF-κB pathway. It has been shown to be effective in various cell types and animal models, making it a versatile tool for studying the role of NF-κB in different biological processes. However, its use is limited by its solubility and stability, which can affect its efficacy and bioavailability in vivo.
Direcciones Futuras
There are several future directions for the use of CEP-33779 in scientific research. One area of interest is its potential application in cancer immunotherapy, where it can be used to enhance the anti-tumor immune response by inhibiting the immunosuppressive effects of NF-κB. Another area of research is the development of more potent and stable derivatives of CEP-33779 that can be used in vivo for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of CEP-33779 and its potential interactions with other signaling pathways.
Métodos De Síntesis
CEP-33779 can be synthesized through a multi-step process involving the reaction of 3-(2-furyl)propanoic acid with 1-(2,2-dimethylpropyl)piperidin-4-one, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain CEP-33779 in its pure form.
Aplicaciones Científicas De Investigación
CEP-33779 has been widely used in scientific research for its ability to inhibit the NF-κB pathway. This pathway plays a crucial role in the regulation of immune response, inflammation, and cell survival. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.
Propiedades
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)11-18-10-12(9-15(18)20)17-14(19)7-6-13-5-4-8-21-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLNQUYUMYXXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)

![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B6135893.png)
![N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)
![N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)

![3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B6135908.png)
![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)

![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)